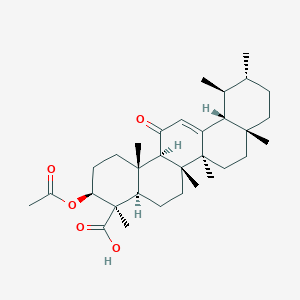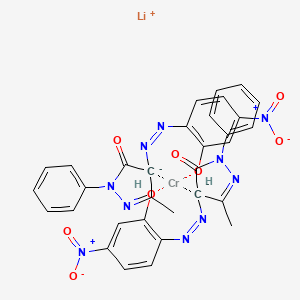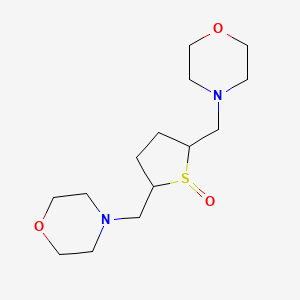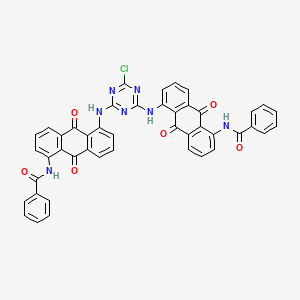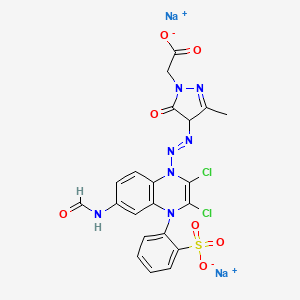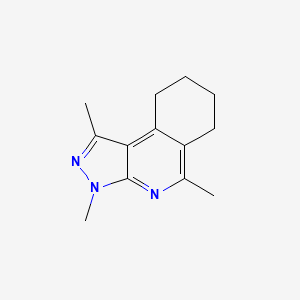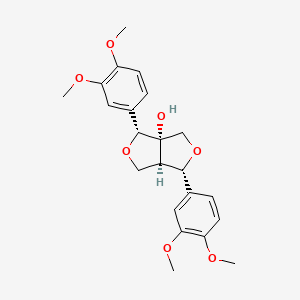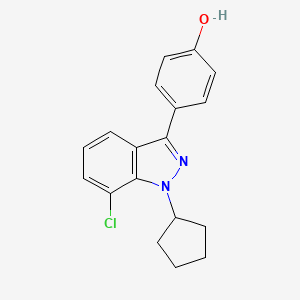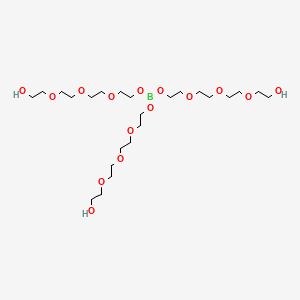
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol is a complex organic compound with a unique structure characterized by multiple ethoxy groups and boron atoms. This compound is known for its extensive applications in various scientific fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol typically involves the reaction of ethylene glycol derivatives with boron-containing compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may be carried out under an inert atmosphere with controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the boron atoms and ethoxy groups, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives[5][5].
Applications De Recherche Scientifique
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the development of bioconjugates and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol involves its interaction with molecular targets through its boron and ethoxy groups. These interactions can modulate various biochemical pathways, leading to specific effects. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the boron atom.
Undecaethylene glycol: Contains more ethoxy groups but no boron.
Nonaethylene glycol monomethyl ether: Similar ethoxy chain length but with a different terminal group.
Uniqueness
The presence of the boron atom in 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol distinguishes it from other similar compounds. This unique feature imparts specific chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
85586-65-8 |
|---|---|
Formule moléculaire |
C24H51BO15 |
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
tris[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] borate |
InChI |
InChI=1S/C24H51BO15/c26-1-4-29-7-10-32-13-16-35-19-22-38-25(39-23-20-36-17-14-33-11-8-30-5-2-27)40-24-21-37-18-15-34-12-9-31-6-3-28/h26-28H,1-24H2 |
Clé InChI |
IVGSDRZOVZCWLB-UHFFFAOYSA-N |
SMILES canonique |
B(OCCOCCOCCOCCO)(OCCOCCOCCOCCO)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
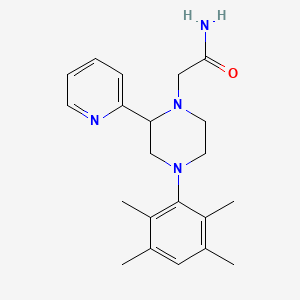
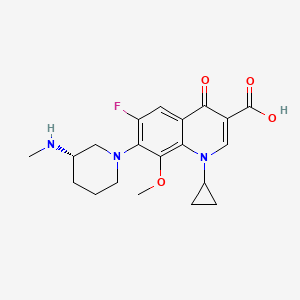
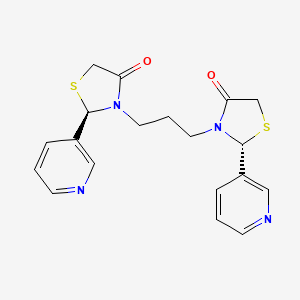
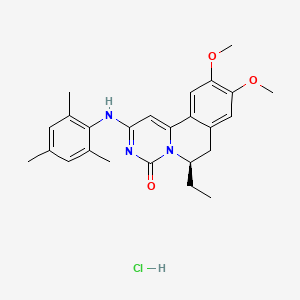
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
